2-(2-fluorophenoxy)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)acetamide
Description
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[[1-(4-fluorophenyl)cyclopropyl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2NO2/c19-14-7-5-13(6-8-14)18(9-10-18)12-21-17(22)11-23-16-4-2-1-3-15(16)20/h1-8H,9-12H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEBUVFIAUIWTNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)COC2=CC=CC=C2F)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(2-fluorophenoxy)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)acetamide typically involves multiple steps, starting from readily available precursors. The synthetic route generally includes the formation of the cyclopropyl ring, followed by the introduction of the fluorophenyl groups and the acetamide moiety. Reaction conditions often involve the use of catalysts, specific temperature controls, and purification steps to ensure the desired product is obtained with high purity.
Chemical Reactions Analysis
2-(2-fluorophenoxy)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2-fluorophenoxy)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential interactions with biological macromolecules.
Medicine: It is investigated for its potential therapeutic properties, including its effects on specific biological pathways.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2-fluorophenoxy)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Findings and Implications
Substituent Effects on Physicochemical Properties: Lipophilicity: The N-butyl group in 30 enhances lipophilicity (Rf = 0.32), whereas the hydroxyl group in 31 increases polarity (Rf = 0.28) . Melting Points: Higher melting points (e.g., 150–152°C for III-38) correlate with rigid cyclohexyl and aromatic groups , whereas linear alkyl chains (e.g., 30, 32) result in lower melting points (74–84°C) . The target compound’s cyclopropyl group may moderately elevate its melting point compared to 30–32.
Synthetic Efficiency :
- Yields for acetamide derivatives vary widely (51–82%) depending on steric hindrance and reaction conditions. The target compound’s synthesis may require optimized conditions due to the bulky cyclopropylmethyl group.
Biological Relevance :
- III-38 () and 2-Chloro-N-(4-FP)acetamide () highlight the role of fluorophenyl and chloro groups in modulating bioactivity, with applications in antimicrobial and CNS-targeting agents . The target compound’s dual fluorine atoms and cyclopropyl group may enhance receptor binding specificity, though pharmacological data are lacking.
Biological Activity
2-(2-fluorophenoxy)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Its molecular formula is , with a molecular weight of 317.3 g/mol. The presence of fluorine atoms in the phenyl rings is significant as it influences the compound's biological activity and pharmacokinetic properties.
| Property | Value |
|---|---|
| Molecular Formula | C18H17F2NO2 |
| Molecular Weight | 317.3 g/mol |
| CAS Number | 1049442-76-3 |
The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The compound is believed to inhibit certain enzymes involved in cancer cell proliferation and inflammation, thereby exhibiting potential anti-cancer and anti-inflammatory effects.
Enzyme Inhibition
Research indicates that compounds with similar structures often target specific enzymes, such as α-l-fucosidases, which are crucial in various biological processes. For instance, studies have shown that fluoro-substituted phenyl groups can enhance the potency and selectivity of enzyme inhibitors significantly . The presence of the cyclopropyl moiety may also contribute to the compound's ability to fit into the active sites of these enzymes effectively.
Anti-Cancer Properties
A notable study focused on phenylcyclopropane carboxamide derivatives demonstrated effective inhibition of U937 human myeloid leukemia cell line proliferation. The compounds tested showed selective cytotoxicity towards cancer cells while sparing normal cells . This selectivity is crucial in developing therapeutic agents with fewer side effects.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies for compounds similar to this compound suggest that modifications in the fluorine substitution pattern can significantly affect biological activity. For example, adding a fluoro group to the phenyl ring has been shown to enhance enzyme inhibition potency .
Case Studies
- Inhibition of Human Cancer Cell Lines : A study evaluated various cyclopropane derivatives for their ability to inhibit human cancer cell lines. The results indicated that modifications similar to those in this compound resulted in distinct inhibitory effects on cell proliferation without causing significant cytotoxicity to non-cancerous cells .
- Enzymatic Activity : Another investigation highlighted the compound's potential as an enzyme inhibitor, specifically targeting α-l-fucosidases. The findings revealed that this compound exhibited an IC50 value comparable to leading inhibitors in the field, indicating its potential utility in therapeutic applications against diseases involving fucosidase dysfunction .
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for producing 2-(2-fluorophenoxy)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)acetamide with high purity?
- Answer: The synthesis typically involves multi-step reactions, including nucleophilic substitution and amide coupling. A common approach uses coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in dry dichloromethane (DCM) under inert conditions. Reaction progress is monitored via thin-layer chromatography (TLC), and purification employs column chromatography or recrystallization. Key precursors include 2-fluorophenol derivatives and cyclopropylmethylamine intermediates. Optimal yields (>70%) are achieved with strict temperature control (0–30°C) and anhydrous solvents .
Q. What spectroscopic techniques confirm the structural integrity of this compound?
- Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, and 19F) identifies proton environments, carbon frameworks, and fluorine substituents. Infrared (IR) spectroscopy validates functional groups (e.g., amide C=O at ~1650 cm⁻¹). Mass spectrometry (MS) confirms molecular weight (e.g., ESI-MS m/z calculated for C₁₈H₁₆F₂N₂O₂: 346.12). Single-crystal X-ray diffraction provides definitive 3D structural validation when crystallizable .
Q. What stability profiles are observed under different storage conditions?
- Answer: Stability studies in buffered solutions (pH 3–9) reveal degradation <5% over 72 hours at 25°C. However, acidic conditions (pH <3) accelerate hydrolysis of the acetamide group. Solid-state stability is maintained for >6 months at −20°C in dark, anhydrous environments. HPLC with UV detection (λ = 254 nm) monitors degradation products .
Advanced Research Questions
Q. How does the cyclopropyl group influence the compound’s biological activity?
- Answer: The cyclopropyl moiety enhances metabolic stability by resisting oxidative CYP450 enzymes. Structure-activity relationship (SAR) studies comparing analogs (e.g., replacing cyclopropyl with cyclohexyl) show a 3-fold reduction in target binding affinity. Molecular docking suggests the cyclopropyl group induces steric constraints, optimizing interactions with hydrophobic pockets in enzymes like COX-2 or kinases .
Q. How can discrepancies in reported enzymatic inhibition data across studies be resolved?
- Answer: Contradictions often arise from assay variability (e.g., substrate concentration, pH, or temperature). Standardized protocols (e.g., IC50 measurements at 25°C in pH 7.4 buffer) and purity verification (≥95% by HPLC) are critical. Cross-validation with orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) and structural analogs (e.g., fluorophenoxy vs. chlorophenoxy derivatives) clarifies specificity .
Q. What computational models predict target interactions for this compound?
- Answer: Molecular dynamics (MD) simulations (e.g., GROMACS) and docking (AutoDock Vina) map binding poses to targets like serotonin receptors or β-lactamases. Free energy perturbation (FEP) calculations quantify binding thermodynamics. Validation via in vitro assays (e.g., SPR for KD measurements) refines predictive accuracy. PubChem data (CID: 22380-13-8) provides baseline structural parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
